molecular formula C20H24N6 B6467696 9-cyclopropyl-6-[4-(2,5-dimethylphenyl)piperazin-1-yl]-9H-purine CAS No. 2422135-69-9

9-cyclopropyl-6-[4-(2,5-dimethylphenyl)piperazin-1-yl]-9H-purine

Cat. No.: B6467696
CAS No.: 2422135-69-9
M. Wt: 348.4 g/mol
InChI Key: YFRMYPOJHZBEOS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound has a purine core, which is a bicyclic aromatic ring system composed of a pyrimidine ring fused to an imidazole ring. Attached to this core are a cyclopropyl group, a piperazine ring, and a 2,5-dimethylphenyl group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the piperazine ring is known to participate in reactions with acids and electrophiles. The purine core, being aromatic, is relatively stable but can undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the nature and position of its substituent groups .

Mechanism of Action

The mechanism of action of purine derivatives can vary widely depending on their specific structure and the biological system they interact with. Some purine derivatives are used as drugs and their mechanisms of action involve interactions with various enzymes and receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety measures should be taken when handling it. It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Properties

IUPAC Name

9-cyclopropyl-6-[4-(2,5-dimethylphenyl)piperazin-1-yl]purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6/c1-14-3-4-15(2)17(11-14)24-7-9-25(10-8-24)19-18-20(22-12-21-19)26(13-23-18)16-5-6-16/h3-4,11-13,16H,5-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFRMYPOJHZBEOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC=NC4=C3N=CN4C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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